molecular formula C11H8ClFN4O B8273928 N-(5-aminopyrimidin-2-yl)-3-chloro-4-fluorobenzamide

N-(5-aminopyrimidin-2-yl)-3-chloro-4-fluorobenzamide

Cat. No. B8273928
M. Wt: 266.66 g/mol
InChI Key: MQHFRYCEPUUFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405213B2

Procedure details

To 1C (1.16 g, 3.92 mmol) in a mixture of 60 mL EtOH and 10 mL MeOH was added 10% Pt/C (300 mg). The reaction was stirred under 1 atmosphere of hydrogen for 1.5 h, filtered, and concentrated to give 850 mg (80% yield) ID. RP HPLC ret. t.: 1.58 min. and (M+H)+: 267.
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[F:20])[C:5]([NH:7][C:8]1[N:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=1)=[O:6].[H][H]>CCO.CO.[Pt]>[NH2:14][C:11]1[CH:12]=[N:13][C:8]([NH:7][C:5](=[O:6])[C:4]2[CH:17]=[CH:18][C:19]([F:20])=[C:2]([Cl:1])[CH:3]=2)=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2=NC=C(C=N2)[N+](=O)[O-])C=CC1F
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 850 mg (80% yield) ID
CUSTOM
Type
CUSTOM
Details
1.58 min. and (M+H)+
Duration
1.58 min

Outcomes

Product
Name
Type
Smiles
NC=1C=NC(=NC1)NC(C1=CC(=C(C=C1)F)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.